molecular formula C19H21N3O2 B2733148 N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide CAS No. 1952565-99-9

N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide

Cat. No. B2733148
CAS RN: 1952565-99-9
M. Wt: 323.396
InChI Key: WOHHYYGHSXLFNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide, also known as CAY10585, is a synthetic compound that has been widely studied for its potential therapeutic applications. This molecule belongs to the class of quinoline carboxamides and has a molecular weight of 351.42 g/mol.

Mechanism of Action

The mechanism of action of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide involves the inhibition of the enzyme phosphodiesterase 4 (PDE4). PDE4 is an enzyme that breaks down cyclic adenosine monophosphate (cAMP), which is an important signaling molecule in the body. By inhibiting PDE4, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide increases the levels of cAMP, which leads to downstream effects such as inhibition of inflammation and induction of apoptosis.
Biochemical and Physiological Effects:
N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to have various biochemical and physiological effects. In cancer research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In inflammation research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In neurodegenerative disorder research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide in lab experiments is its high potency and selectivity for PDE4 inhibition. This allows for precise targeting of the cAMP signaling pathway. However, one of the limitations of using N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide is its low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide. One area of interest is the potential use of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide in combination with other drugs for cancer treatment. Another area of interest is the development of more water-soluble derivatives of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide for easier administration in lab experiments. Additionally, further research is needed to fully understand the mechanisms of action of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide in neurodegenerative disorders and to explore its potential therapeutic applications in this area.

Synthesis Methods

The synthesis of N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide involves the reaction of 3-methylcyclohexanone with malonic acid in the presence of ammonium acetate and acetic anhydride to produce 3-methylcyclohexylidene malononitrile. This intermediate is then reacted with 2-chloro-4-methylquinoline to produce N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide. The overall yield of this synthesis method is approximately 25%.

Scientific Research Applications

N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation research has shown that N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorder research, N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide has been shown to protect against neurotoxicity and improve cognitive function.

properties

IUPAC Name

N-(1-cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O2/c1-12-4-3-7-19(10-12,11-20)22-18(24)14-5-6-15-13(2)8-17(23)21-16(15)9-14/h5-6,8-9,12H,3-4,7,10H2,1-2H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOHHYYGHSXLFNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(C1)(C#N)NC(=O)C2=CC3=C(C=C2)C(=CC(=O)N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-3-methylcyclohexyl)-4-methyl-2-oxo-1H-quinoline-7-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.